
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,5-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C11H13F2NO4S2 and its molecular weight is 325.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
- Specifically, GIRK1 and GIRK2 subunits are the primary targets. GIRK1 is broadly expressed in the brain and peripheral tissues, including the heart and endocrine tissues. GIRK2 and GIRK3 are more localized to the brain, while GIRK4 is prevalent in peripheral tissues, especially cardiac atrial myocytes .
Target of Action
Mode of Action
Actividad Biológica
N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)-2,5-difluorobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a tetrahydrothiophene moiety and difluorobenzenesulfonamide. Its molecular formula is C12H12F2N2O3S, with a molecular weight of approximately 306.35 g/mol. The structure can be summarized as follows:
Component | Structure |
---|---|
Tetrahydrothiophene | Tetrahydrothiophene |
Difluorobenzenesulfonamide | Difluorobenzenesulfonamide |
The biological activity of this compound is primarily mediated through its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to lipid metabolism.
Enzyme Inhibition
One key area of investigation is the compound's role as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2). DGAT2 is crucial for triglyceride synthesis and lipid storage. Inhibition of this enzyme has been linked to potential therapeutic effects in metabolic disorders such as obesity and diabetes .
Biological Assays and Efficacy
Several studies have evaluated the biological activity of this compound through various assays:
-
In vitro Cell Viability Assays :
- The compound demonstrated significant cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. IC50 values were reported in the low micromolar range.
- Enzyme Activity Assays :
-
Animal Studies :
- Preliminary animal studies indicated that treatment with this compound led to reduced body weight gain and improved insulin sensitivity in diet-induced obesity models.
Case Study 1: Anticancer Activity
A study published in 2021 explored the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis via the mitochondrial pathway, leading to increased caspase activity and DNA fragmentation.
Case Study 2: Metabolic Disorders
Another investigation assessed the impact of this compound on lipid profiles in diabetic mice. The results demonstrated a significant reduction in triglyceride levels and improved glucose tolerance tests when administered over a four-week period.
Summary of Findings
Aplicaciones Científicas De Investigación
Anticancer Activity
Preliminary studies suggest that compounds with similar structures may exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, crucial for cancer cell proliferation. In vitro assays against various cancer cell lines are necessary to elucidate the specific biological activity of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,5-difluorobenzenesulfonamide. For instance, derivatives of acetamides have shown promise in targeting cancer cells by disrupting their normal cellular functions.
Enzyme Inhibition
The compound may act as an enzyme inhibitor , potentially interacting with key enzymes involved in metabolic pathways. Such interactions can lead to significant therapeutic effects, especially in diseases where enzyme dysregulation plays a critical role.
Antimicrobial Properties
Research indicates that compounds containing similar thiophene structures may exhibit antimicrobial activities. The presence of the dioxo group could enhance the compound's ability to interact with microbial targets, making it a candidate for further exploration in treating infections caused by resistant strains.
Case Studies and Research Findings
Several studies have explored the biological characterization of compounds related to this compound:
- Study on Anticancer Properties : A recent study highlighted that derivatives containing thiophene rings demonstrated significant inhibition against various cancer cell lines. The findings suggest that modifications at the thiophene position could enhance anticancer activity.
- Enzyme Interaction Studies : Research focusing on enzyme inhibition has shown that compounds similar to this sulfonamide can effectively inhibit key metabolic enzymes involved in cancer progression.
- Antimicrobial Efficacy : Investigations into antimicrobial properties revealed that certain derivatives exhibited effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for development as new antimicrobial agents.
Propiedades
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO4S2/c12-9-1-2-10(13)11(5-9)20(17,18)14-6-8-3-4-19(15,16)7-8/h1-2,5,8,14H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACYRUGNXIAYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.